Cycloheptaneacetic acid, 2-oxo-, methyl ester
Overview
Description
Cycloheptaneacetic acid, 2-oxo-, methyl ester is an organic compound with the molecular formula C10H16O3. It is an ester derived from the reaction of a carboxylic acid and an alcohol. This compound is known for its unique structure, which includes a seven-membered ring with a ketone group and an ester functional group. Esters like methyl (2-oxocycloheptyl)acetate are often used in various chemical processes and have applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloheptaneacetic acid, 2-oxo-, methyl ester can be synthesized through the esterification of 2-oxocycloheptaneacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of methyl (2-oxocycloheptyl)acetate can be optimized using techniques such as reactive distillation. This method combines the reaction and separation processes in a single unit, enhancing efficiency and yield. The esterification reaction is carried out in the presence of an acid catalyst, and the product is continuously removed from the reaction mixture to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Cycloheptaneacetic acid, 2-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: 2-oxocycloheptaneacetic acid.
Reduction: 2-hydroxycycloheptyl acetate.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Cycloheptaneacetic acid, 2-oxo-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of fragrances and flavoring agents due to its ester functional group
Mechanism of Action
The mechanism of action of methyl (2-oxocycloheptyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical pathways. The ketone group can also interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-oxocyclohexyl)acetate
- Methyl (2-oxocyclopentyl)acetate
- Ethyl (2-oxocycloheptyl)acetate
Uniqueness
Cycloheptaneacetic acid, 2-oxo-, methyl ester is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six-membered and five-membered ring analogs. This structural difference can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications .
Properties
IUPAC Name |
methyl 2-(2-oxocycloheptyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-13-10(12)7-8-5-3-2-4-6-9(8)11/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMIDJSFNKWOHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495085 | |
Record name | Methyl (2-oxocycloheptyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70495085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75032-18-7 | |
Record name | Methyl (2-oxocycloheptyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70495085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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